tert-butyl 4-(N-methylhydrazinecarbonyl)piperazine-1-carboxylate
Overview
Description
tert-Butyl 4-(N-methylhydrazinecarbonyl)piperazine-1-carboxylate: is a chemical compound with the molecular formula C11H22N4O3 It is a derivative of piperazine, a heterocyclic organic compound, and features a tert-butyl ester group and a methylhydrazinecarbonyl moiety
Mechanism of Action
Target of Action
Compounds containing piperazine rings, like this one, are known to have a wide spectrum of biological activities due to the conformational flexibility of the piperazine ring and the polar nitrogen atoms in the ring . These properties enhance favorable interaction with macromolecules .
Mode of Action
It’s known that the piperazine ring’s conformational flexibility and the polar nitrogen atoms can interact favorably with various macromolecules , which could influence its mode of action.
Biochemical Pathways
Compounds with piperazine rings are known to be involved in a variety of biochemical pathways due to their broad biological activity .
Pharmacokinetics
The compound’s water solubility and capacity for the formation of hydrogen bonds could potentially influence its bioavailability .
Result of Action
Compounds with piperazine rings have shown a wide spectrum of biological activities, including antibacterial, antifungal, anticancer, antiparasitic, antihistamine, and antidepressive activities .
Action Environment
It’s known that the compound should be stored at a temperature of 4°c .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(N-methylhydrazinecarbonyl)piperazine-1-carboxylate typically involves the following steps:
Formation of the Piperazine Core: The piperazine ring is synthesized through the cyclization of ethylenediamine with dihaloalkanes.
Introduction of the tert-Butyl Group: The tert-butyl group is introduced via a reaction with tert-butyl chloroformate in the presence of a base such as triethylamine.
Addition of the Methylhydrazinecarbonyl Group: The final step involves the reaction of the intermediate with methylhydrazine and a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired product.
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride (LiAlH4), resulting in the reduction of carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the tert-butyl group or the methylhydrazinecarbonyl group is replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Various nucleophiles such as amines, thiols, and halides
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction typically produces alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, tert-butyl 4-(N-methylhydrazinecarbonyl)piperazine-1-carboxylate is used as an intermediate in the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It can be used to modify proteins or nucleic acids, aiding in the study of biochemical pathways and molecular mechanisms.
Medicine
In medicine, this compound is explored for its potential therapeutic applications. It may serve as a precursor for the synthesis of pharmaceutical agents, particularly those targeting neurological or oncological conditions.
Industry
In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the manufacture of polymers and coatings.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 4-(cyclopropanecarbonyl)piperazine-1-carboxylate
- tert-Butyl 4-(2-bromoethyl)piperazine-1-carboxylate
- 1-Boc-piperazine
Uniqueness
Compared to similar compounds, tert-butyl 4-(N-methylhydrazinecarbonyl)piperazine-1-carboxylate is unique due to the presence of the methylhydrazinecarbonyl group. This functional group imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
tert-butyl 4-[amino(methyl)carbamoyl]piperazine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N4O3/c1-11(2,3)18-10(17)15-7-5-14(6-8-15)9(16)13(4)12/h5-8,12H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYHBQAMSVJKOHY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C(=O)N(C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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